![molecular formula C9H8ClFO2 B3018899 2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane CAS No. 170876-52-5](/img/structure/B3018899.png)

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxirane compounds often involves nucleophilic substitution reactions or ring-opening polymerizations. For instance, poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} was synthesized by ring-opening polymerization using boron trifluoride etherate as the initiator . Similarly, 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane was synthesized through a reaction involving 2,4'-difluorobenzophenone and trimethylsulphonium hydrogen sulphate under basic conditions .

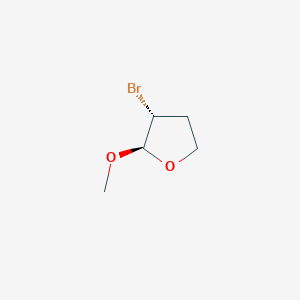

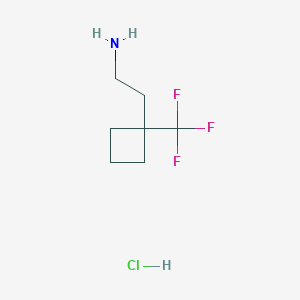

Molecular Structure Analysis

The molecular structure of oxirane compounds can be characterized using various spectroscopic techniques. For example, the structure of 2-(fluoromethyl)oxirane was determined through crystal and molecular structure analysis . Additionally, the structure of related compounds, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, was elucidated using NMR spectroscopy .

Chemical Reactions Analysis

Oxirane compounds are known to undergo a variety of chemical reactions, including regioselective ring-opening, which can be used to determine the enantiomeric excess (ee) of chiral amines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing groups, which can affect the outcome of reactions such as diastereoselective methylene transfer from diazomethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane compounds are influenced by their molecular structure. For instance, the presence of fluorinated side chains can significantly affect properties like hydrophobicity and reactivity. The synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] and its characterization revealed information about its viscosity, glass transition, and decomposition temperatures, as well as surface properties . Similarly, the elastomeric properties and reactivity in nucleophilic substitution reactions of poly[(2-chloroethyl)oxirane] and related polymers were studied .

Aplicaciones Científicas De Investigación

Chiral Resolution Reagent

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane and its derivatives have been utilized as chiral resolution reagents. Specifically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a fluorinated compound obtained from enantiopure phenylglycidol, is used for analyzing scalemic mixtures of amines. Its effectiveness is due to its ability to react with a variety of α-chiral primary and secondary amines through regioselective ring-opening, allowing diastereomeric products to be easily identified and quantified by NMR and HPLC methods (Rodríguez-Escrich et al., 2005).

Mutagenicity and Genotoxicity Studies

Oxiranes, including this compound, have been examined for their potential mutagenic and genotoxic effects. Studies on mammalian cells have shown that certain oxiranes can induce the formation of micronuclei and gene mutations. The research highlights the importance of understanding the genetic impacts of these compounds, especially in the context of their reactivity and potential biological effects (Schweikl et al., 2004).

Interaction with Nucleosides and DNA

Research into the interactions of (1-chloroethenyl)oxirane, a closely related compound, with nucleosides and DNA, has revealed the formation of various adducts. These studies are significant for understanding the molecular mechanisms of mutagenesis and carcinogenesis related to such compounds. The identification of specific adducts formed during these reactions contributes to a deeper understanding of the molecular interactions at play (Munter et al., 2002).

Dental Composite Materials

The stability of silorane-based monomers, which include structures similar to this compound, has been investigated for potential use in low shrinkage/stress dental composites. These studies are critical for determining the suitability of such materials in the oral environment, considering their reactivity and potential instability in aqueous conditions (Eick et al., 2006).

Electrochromic Polymer Research

2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane, a derivative, has been synthesized and used in the development of electrochromic polymers. These studies focus on improving the electrochromic properties of polymers, which have applications in various technologies like smart windows and displays (Zhang et al., 2014).

Propiedades

IUPAC Name |

2-[(3-chloro-4-fluorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-8-3-6(1-2-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDKFOYOQFXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)

![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)

![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

![2-[[6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B3018835.png)